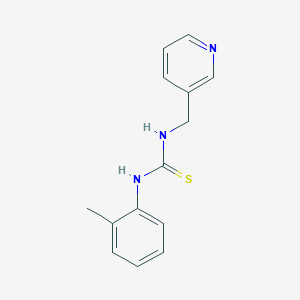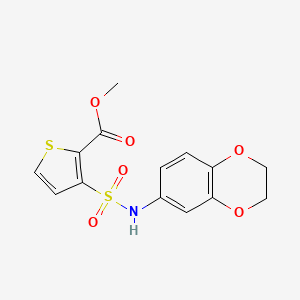
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate, also known as MDBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBS is a heterocyclic compound that possesses a thiophene ring, a benzodioxin ring, and a sulfonamide functional group. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and modulating various signaling pathways. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects:
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using various methods. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is also stable under various conditions and can be stored for extended periods. One of the limitations is that the compound is not water-soluble, which can limit its use in certain experiments. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is also relatively expensive and may not be readily available in some labs.
Future Directions
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several potential future directions. One of the directions is the development of new derivatives with improved therapeutic properties. The compound can also be studied further for its ability to modulate various signaling pathways and its potential use in the treatment of neurodegenerative disorders. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate can also be studied for its potential use as a diagnostic tool for certain diseases. Further studies can also be conducted to determine the optimal dosage and administration of the compound in various therapeutic applications.
Conclusion:
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its ability to inhibit the activity of certain enzymes and modulate various signaling pathways. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several advantages and limitations for lab experiments and has several potential future directions. Further studies are needed to fully understand the therapeutic potential of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate.
Synthesis Methods
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with methyl 3-thiophenecarboxylate in the presence of a base such as triethylamine. The reaction yields Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate as a white solid. Other methods of synthesis include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with methyl 3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and neurodegenerative disorders. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has also been studied for its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase.
properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-7-22-13)23(17,18)15-9-2-3-10-11(8-9)21-6-5-20-10/h2-4,7-8,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRUDRTVAJKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

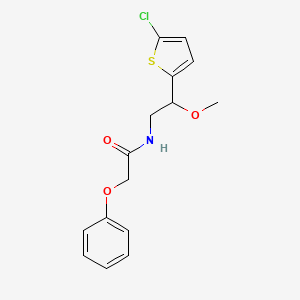

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)

![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)
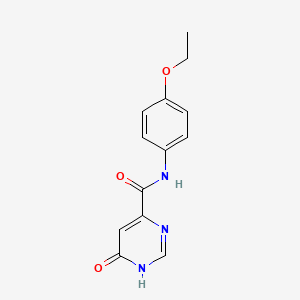
![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2620601.png)
![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)
![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)
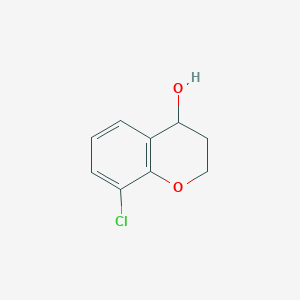
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)
